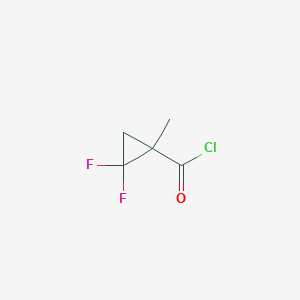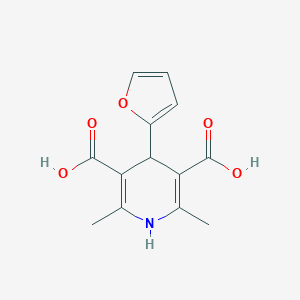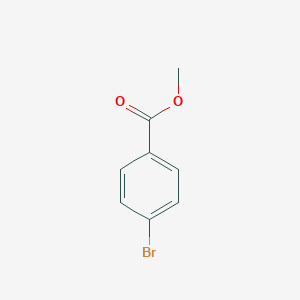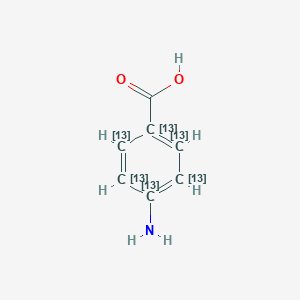
4-氨基苯甲酸-13C6
概述
描述
4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is the 13C-labeled version of 4-Aminobenzoic acid . It is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is widely distributed in nature as a B complex factor .
Synthesis Analysis
4-Aminobenzoic acid is an essential vitamin for many human pathogens and is used as a starting material for the preparation of folate . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .Molecular Structure Analysis
The molecular formula of 4-Aminobenzoic Acid-13C6 is C7H7NO2 . The IUPAC name is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid . The molecular weight is 143.092 g/mol .Chemical Reactions Analysis
4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is also a coenzyme for a number of hydroxylation reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Aminobenzoic Acid-13C6 is 143.092 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 143.06780748 g/mol .科学研究应用
辅酶Q6在酿酒酵母中的生物合成
4-氨基苯甲酸-13C6在辅酶Q(泛醌或Q)生物合成研究中具有重要意义,特别是在酵母酿酒酵母中。Marbois等人(2010年)探讨了对对氨基苯甲酸(pABA)作为Q生物合成前体的作用。他们证明,在酵母中,对氨基苯甲酸的一种六异戊二烯化形式,包括其稳定的13C6同位素变体,被异戊二烯化,有助于形成辅酶Q (Marbois et al., 2010)。
在不同生物体中辅酶Q生物合成中的作用
Xie等人(2015年)的进一步研究表明,4-氨基苯甲酸-13C6在大肠杆菌或哺乳动物细胞中不像在酵母中那样被用作环前体参与Q生物合成。该研究使用了13C6-环标记化合物,包括13C6-4HB和13C6-pABA,以研究它们在不同生物体中Q生物合成中作为芳香环前体的作用 (Xie et al., 2015)。
与碱金属的相互作用
Świsłocka等人(2006年)研究了各种碱金属对4-氨基苯甲酸电子系统的影响。他们的研究包括光谱分析和理论计算,为碱金属盐与4-氨基苯甲酸的分子结构提供了见解,包括它们的振动和NMR光谱 (Świsłocka等人,2006年)。
电化学传感应用
Yang等人(2012年)探讨了4-氨基苯甲酸在改性玻璃碳电极用于感测应用中的应用,例如对对乙酰氨基酚。他们的研究突出了4-氨基苯甲酸在增强电化学传感器稳定性和可重复使用性方面的潜力 (Yang et al., 2012)。
免疫检测
Shi等人(2020年)利用4-氨基苯甲酸开发了一种用于检测黄曲霉毒素B1的电化学免疫传感器。该研究展示了4-氨基苯甲酸还原氧化石墨烯纳米复合材料在生物传感技术中的应用,突出了其在增强特定物质检测方面的作用 (Shi et al., 2020)。
安全和危害
未来方向
Further investigation is needed to evaluate the safety and efficacy of 4-Aminobenzoic Acid-13C6 derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .
Relevant Papers One relevant paper discusses the electrophilic and nucleophilic reactions of benzocaine, a compound similar to 4-Aminobenzoic Acid-13C6, to construct a library of benzocaine derivatives . These derivatives have promising features that could be correlated with their biological activities .
属性
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.092 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoic Acid-13C6 | |
CAS RN |
161406-19-5 | |
| Record name | 161406-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
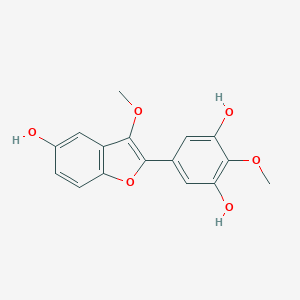
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
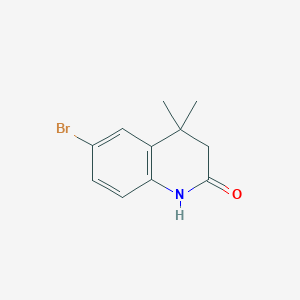

![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)

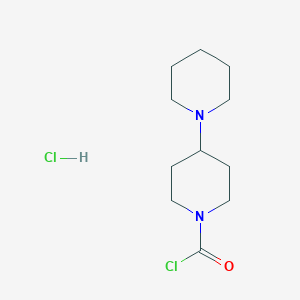
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
